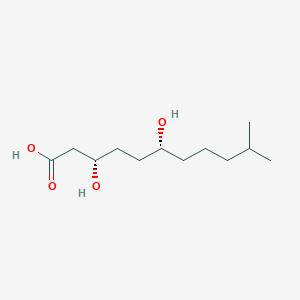![molecular formula C17H20N4O5 B12566168 2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 173216-11-0](/img/structure/B12566168.png)
2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methoxy-4-aminophenol in an alkaline medium to form the azo compound.
Reduction: The resulting azo compound is then reduced using a reducing agent such as sodium dithionite to yield the final product, 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol).
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the textile industry for dyeing fabrics and as a pH indicator in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The azo group can form stable complexes with metal ions, making it useful in analytical chemistry. In biological systems, the compound can interact with cellular components, leading to changes in color that can be visualized under a microscope.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(propan-1-ol)
- 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(butan-1-ol)
Uniqueness
The uniqueness of 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) lies in its specific structure, which imparts distinct chemical and physical properties. The presence of the methoxy group and the specific arrangement of the azo group contribute to its vibrant color and reactivity. Compared to similar compounds, it may offer better stability and solubility in certain solvents, making it more suitable for specific applications.
Propriétés
Numéro CAS |
173216-11-0 |
|---|---|
Formule moléculaire |
C17H20N4O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-3-methoxy-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O5/c1-26-17-12-15(20(8-10-22)9-11-23)6-7-16(17)19-18-13-2-4-14(5-3-13)21(24)25/h2-7,12,22-23H,8-11H2,1H3 |
Clé InChI |
VDAVQYRDIUMUGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)


![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
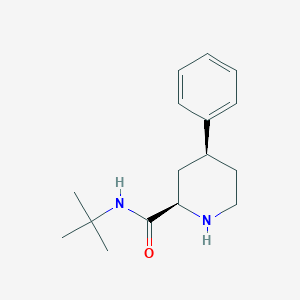
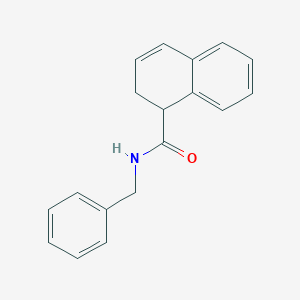

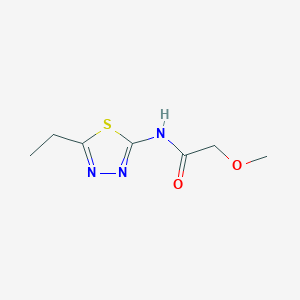
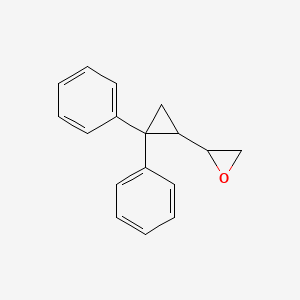
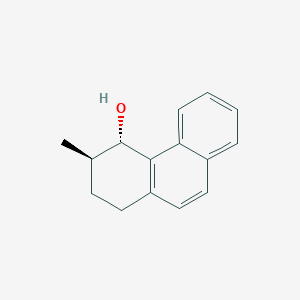
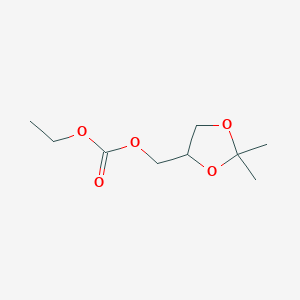
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)

